1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea
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Overview
Description
RSV604 (racemate), also known as A-60444 racemate, is a racemic mixture of a benzodiazepine derivative. It is primarily known for its antiviral properties, particularly against respiratory syncytial virus (RSV). The compound has shown submicromolar activity against RSV and is currently being studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RSV604 (racemate) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzodiazepine core and subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of RSV604 (racemate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle large volumes of reagents and products. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
RSV604 (racemate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of RSV604 (racemate) .
Scientific Research Applications
RSV604 (racemate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying benzodiazepine derivatives and their reactivity.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Industry: Utilized in the development of antiviral drugs and as a reference compound in pharmaceutical research
Mechanism of Action
RSV604 (racemate) exerts its antiviral effects by targeting the nucleocapsid protein of respiratory syncytial virus. This interaction inhibits the assembly and replication of the virus, preventing it from spreading within the host. The compound binds directly to the nucleocapsid protein, disrupting its function and leading to the inhibition of viral RNA synthesis .
Comparison with Similar Compounds
RSV604 (racemate) is compared with other similar compounds, such as its S-isomer and other benzodiazepine derivatives. The racemic mixture shows less potency against RSV strains compared to the S-isomer, highlighting the importance of stereochemistry in its activity. Other similar compounds include:
RSV604 (S-isomer): More potent against RSV strains.
Benzodiazepine derivatives: Various derivatives with different substituents and activities
RSV604 (racemate) stands out due to its unique mechanism of action and its potential as a therapeutic agent against respiratory syncytial virus.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2/c23-16-11-5-7-13-18(16)25-22(29)27-20-21(28)24-17-12-6-4-10-15(17)19(26-20)14-8-2-1-3-9-14/h1-13,20H,(H,24,28)(H2,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPVBMVUENFFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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